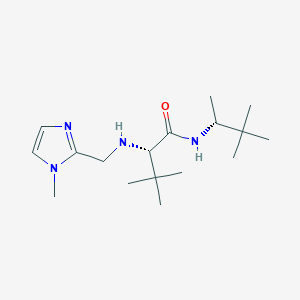
ホベイダ-スナッパー不斉化触媒
概要
説明
The Hoveyda-Snapper Desymmetrization Catalyst is a chiral catalyst used in asymmetric synthesis, particularly for the desymmetrization of meso-diols. This catalyst is known for its high enantioselectivity and efficiency in producing enantioenriched compounds, which are valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
The Hoveyda-Snapper Desymmetrization Catalyst has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of the Hoveyda-Snapper Desymmetrization Catalyst, also known as (S)-N-(®-3,3-Dimethylbutan-2-yl)-3,3-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)methyl)amino)butanamide, is achiral 1,3-diols . These compounds are targeted due to their potential for desymmetrization, a process that can result in the creation of chiral molecules from achiral or meso precursors .
Mode of Action
The Hoveyda-Snapper Desymmetrization Catalyst operates by silylating achiral 1,3-diols with a high degree of enantioselectivity . This catalyst is composed of three key components: a Lewis base, a chiral amine, and an amino acid . The N-methylimidazole moiety within the catalyst acts as a Lewis base . This interaction with the 1,3-diols leads to the creation of chiral molecules .
Biochemical Pathways
The Hoveyda-Snapper Desymmetrization Catalyst affects the biochemical pathway of silylation . Silylation is a process where a silicon atom is introduced into a molecule, often used in the protection of alcohols in organic synthesis. In this case, the catalyst enables the enantioselective silylation of 1,3-diols . The downstream effects include the synthesis of chiral molecules, which have wide applications in the field of drug discovery and development.
Result of Action
The result of the action of the Hoveyda-Snapper Desymmetrization Catalyst is the production of chiral molecules from achiral 1,3-diols . These chiral molecules are of significant interest in various fields, including pharmaceuticals, due to their unique properties.
生化学分析
Biochemical Properties
The Hoveyda-Snapper Desymmetrization Catalyst is made up of three simple, effective components: a Lewis base, a chiral amine, and an amino acid . The N-methylimidazole moiety acts as a Lewis base to activate the silicon electrophile . The chiral amine moiety provides steric hindrance
Molecular Mechanism
The Hoveyda-Snapper Desymmetrization Catalyst operates through a mechanism involving the activation of the silicon electrophile by the N-methylimidazole moiety . This activation allows for the desymmetrization of 1,3-diols, a process that has been demonstrated to occur with a high degree of enantioselectivity .
準備方法
The Hoveyda-Snapper Desymmetrization Catalyst is typically synthesized using a combination of a Lewis base, a chiral amine, and an amino acid. The N-methylimidazole moiety acts as a Lewis base to activate the silicon electrophile, while the chiral amine provides steric hindrance . The synthetic route involves the silylation of meso-diols under mild reaction conditions to afford the monosilylated products in high yield with good to excellent enantioselectivities .
Industrial production methods for this catalyst are not extensively documented, but the synthesis generally involves standard organic synthesis techniques such as column chromatography and recrystallization to purify the final product.
化学反応の分析
The Hoveyda-Snapper Desymmetrization Catalyst primarily undergoes silylation reactions. It is used to catalyze the enantioselective silylation of meso-diols, resulting in the formation of enantioenriched monosilylated products . Common reagents used in these reactions include silyl chlorides and meso-diols. The reaction conditions are typically mild, often carried out at room temperature or slightly elevated temperatures.
The major products formed from these reactions are enantioenriched monosilylated diols, which can be further transformed into various chiral building blocks for use in the synthesis of complex molecules.
類似化合物との比較
The Hoveyda-Snapper Desymmetrization Catalyst is unique in its high enantioselectivity and efficiency in silylation reactions. Similar compounds include:
Hoveyda-Grubbs Catalyst: Used for olefin metathesis reactions, this catalyst is also based on a ruthenium complex but is designed for different types of transformations.
Grubbs Catalyst: Another ruthenium-based catalyst used for olefin metathesis, known for its robustness and versatility.
Organocatalytic Asymmetric Synthesis Catalysts: These catalysts, such as those used for the desymmetrization of silanediols, offer high enantioselectivity and are used in similar applications.
The Hoveyda-Snapper Desymmetrization Catalyst stands out due to its specific application in the enantioselective silylation of meso-diols, providing high yields and excellent enantioselectivities under mild reaction conditions .
特性
IUPAC Name |
(2S)-N-[(2R)-3,3-dimethylbutan-2-yl]-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLPFRRAGRCEM-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474416 | |
| Record name | Hoveyda-Snapper Desymmetrization Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913831-29-5 | |
| Record name | (2S)-3,3-Dimethyl-2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-N-[(1R)-1,2,2-trimethylpropyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913831-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hoveyda-Snapper Desymmetrization Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 913831-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






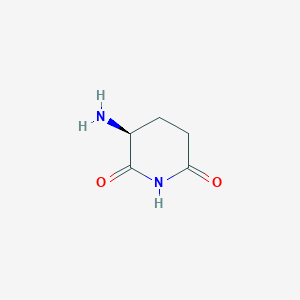
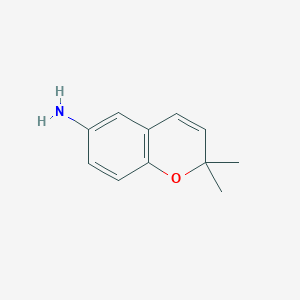

![4-[2-(2-methylindol-1-yl)ethyl]morpholine](/img/structure/B1610027.png)
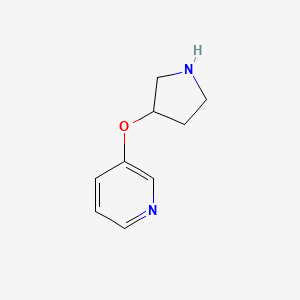


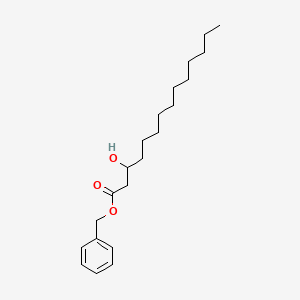
![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)

